Potassium 5-benzyl-1,3,4-oxadiazole-2-carboxylate
Description
Potassium 5-benzyl-1,3,4-oxadiazole-2-carboxylate is a chemical compound belonging to the oxadiazole family. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a benzyl group attached to the oxadiazole ring, which imparts unique chemical and physical properties.
Properties
IUPAC Name |
potassium;5-benzyl-1,3,4-oxadiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3.K/c13-10(14)9-12-11-8(15-9)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,13,14);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEZRSPSWNGCCC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)C(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7KN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 5-benzyl-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of benzyl hydrazine with ethyl oxalate to form the intermediate hydrazide, which is then cyclized using phosphorus oxychloride to yield the oxadiazole ring. The final step involves neutralization with potassium hydroxide to obtain the potassium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium 5-benzyl-1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl group or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under various conditions.
Major Products Formed
Oxidation: Oxadiazole N-oxides.
Reduction: Reduced heterocyclic compounds.
Substitution: Substituted oxadiazoles with various functional groups.
Scientific Research Applications
Potassium 5-benzyl-1,3,4-oxadiazole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Potassium 5-benzyl-1,3,4-oxadiazole-2-carboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or interfere with cellular pathways, leading to its biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or interference with protein function.
Comparison with Similar Compounds
Similar Compounds
- Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate
- Potassium 5-phenyl-1,3,4-oxadiazole-2-carboxylate
- Potassium 5-ethyl-1,3,4-oxadiazole-2-carboxylate
Uniqueness
Potassium 5-benzyl-1,3,4-oxadiazole-2-carboxylate is unique due to the presence of the benzyl group, which enhances its lipophilicity and may improve its interaction with biological membranes. This structural feature can lead to distinct biological activities and applications compared to other oxadiazole derivatives.
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